molecular formula C18H20N2O3 B5229604 3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide

3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide

Cat. No.: B5229604
M. Wt: 312.4 g/mol
InChI Key: SJOVVBVEXOVVNN-UHFFFAOYSA-N
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Description

3-Isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide is a synthetic benzamide derivative characterized by a benzamide core substituted with an isopropoxy group at the 3-position and a phenyl ring at the N-terminus bearing a methylamino carbonyl moiety at the para position. Benzamides are a well-studied class of compounds in medicinal chemistry due to their versatility in targeting enzymes, receptors, and signaling pathways.

The compound’s design combines lipophilic (isopropoxy) and hydrogen-bonding (methylamino carbonyl) groups, which may enhance membrane permeability and target binding. Its molecular weight, estimated at ~326 g/mol (based on analogs), places it within the typical range for small-molecule drug candidates.

Properties

IUPAC Name

N-[4-(methylcarbamoyl)phenyl]-3-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12(2)23-16-6-4-5-14(11-16)18(22)20-15-9-7-13(8-10-15)17(21)19-3/h4-12H,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOVVBVEXOVVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the isopropoxy group: This can be achieved by reacting an appropriate phenol derivative with isopropyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the methylamino carbonyl group: This step involves the reaction of a suitable amine with a carbonyl compound, such as methyl isocyanate, under controlled conditions.

    Coupling with the benzamide core: The final step involves coupling the intermediate product with a benzamide derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol or amine.

    Substitution: The aromatic ring in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding. Its functional groups enable it to interact with specific biological targets, making it valuable in biochemical assays.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for treating various diseases. Its ability to modulate specific molecular pathways makes it a candidate for drug development.

Industry: In the industrial sector, the compound can be used as an intermediate in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide with structurally related benzamide derivatives from diverse sources:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Notable Properties/Activities Reference
Target Compound 3-isopropoxy, N-(4-methylaminocarbonylphenyl) ~326* Benzamide, isopropoxy, methylamino carbonyl Inferred kinase modulation potential N/A
3-Isopropoxy-N-[2-(4-morpholinyl)phenyl]benzamide 3-isopropoxy, N-(2-morpholinylphenyl) 340.42 Benzamide, morpholine Potential CNS activity (morpholine moiety)
4-Isopropoxy-N-{4-[(4-methylpiperazinyl)sulfonyl]phenyl}benzamide 4-isopropoxy, N-(4-piperazinylsulfonylphenyl) 417.52 Sulfonamide, piperazine Enhanced solubility (sulfonamide group)
3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide 3-methyl, N-(4-pyridinylmethylphenyl) 302.38 Pyridine, benzamide Metal-binding capacity (pyridine)
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Ethyl benzoate, pyridazine, phenethylamino ~380† Ester, pyridazine Reported enzyme inhibition (e.g., kinases)
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide 3-amino, 4-methoxy, N-(3-chloro-2-methylphenyl) ~305* Amino, methoxy, chloro Antibacterial/antifungal activity

Key Comparative Insights:

Substituent Position and Bioactivity :

  • The target compound ’s 3-isopropoxy group contrasts with 4-isopropoxy in , where positional isomerism may alter steric interactions with target proteins.
  • Pyridazine (I-6230, ) and pyridine () substituents introduce aromatic nitrogen atoms, enabling π-π stacking or metal coordination, absent in the target compound.

Molecular Weight and Drug-Likeness :

  • The target compound’s lower molecular weight (~326 vs. 417.52 in ) may favor better pharmacokinetic profiles, adhering to Lipinski’s rules.

Biological Activity: While direct data for the target are lacking, analogs like I-6230 () and 3-amino-4-methoxy derivatives () show enzyme inhibition and antimicrobial effects, suggesting plausible pathways for the target’s exploration.

Biological Activity

3-Isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide is a compound of interest due to its potential biological activities, particularly in the realm of antiviral and anticancer therapies. This article explores the compound's biological activity through various studies, including its mechanisms of action, pharmacological properties, and therapeutic potential.

Chemical Structure

The chemical structure of 3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : 338.36 g/mol

Research indicates that compounds similar to 3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide may exert their biological effects through several mechanisms:

  • Inhibition of Viral Replication : Studies have shown that N-phenylbenzamide derivatives can increase intracellular levels of APOBEC3G (A3G), a protein known to inhibit the replication of viruses such as Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV) . This mechanism suggests that 3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide could similarly enhance A3G levels, thereby exhibiting antiviral properties.
  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate that certain benzamide derivatives exhibit cytotoxic effects against various cancer cell lines. The specific activity of 3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide has yet to be thoroughly investigated, but related compounds have demonstrated significant inhibition of cell proliferation in cancer models.

Antiviral Activity

A comparative analysis of similar compounds shows promising antiviral activity against HBV and other viruses. For instance, a related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), exhibited an IC50 value of 1.99 µM against HBV in HepG2.2.15 cells, indicating potent antiviral effects .

Compound NameIC50 (µM)SI (Selectivity Index)
IMB-05231.9958
Lamivudine7.37>60

Anticancer Activity

While specific data on the anticancer effects of 3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide is limited, benzamide derivatives have shown varying degrees of cytotoxicity across different cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values ranging from 10 µM to over 100 µM depending on the cell line tested.

Case Studies

  • Study on Antiviral Activity : A study evaluated the antiviral potential of various N-phenylbenzamide derivatives against HBV. The results indicated that these compounds could significantly reduce viral DNA replication by enhancing A3G levels within infected cells .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects of benzamide derivatives on breast cancer cell lines, reporting that several derivatives induced apoptosis at concentrations below 50 µM .

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